(+)-Matairesinol

Description

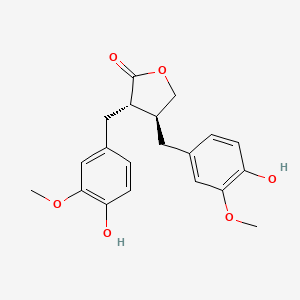

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATGKVZWFZHCLI-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466351 | |

| Record name | rac Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120409-94-1 | |

| Record name | rac Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(+)-Matairesinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matairesinol, a dibenzylbutyrolactone lignan, is a naturally occurring phytoestrogen found throughout the plant kingdom. It serves as a crucial intermediate in the biosynthesis of various other lignans and has garnered significant interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthetic pathway. The information is presented to support researchers, scientists, and drug development professionals in their work with this promising bioactive compound.

Natural Sources and Distribution

This compound is widely distributed in the plant kingdom, with notable concentrations found in seeds, whole grains, vegetables, and fruits. Its presence has also been reported in marine environments.

Distribution:

Lignans, including matairesinol, are widespread among terrestrial plants, playing roles in defense and structural support. They are not typically found in aquatic plants like algae, suggesting their evolution was crucial for adaptation to a terrestrial environment[1].

Key Natural Sources:

-

Seeds: Flaxseed (Linum usitatissimum) and sesame seeds (Sesamum indicum) are among the richest sources of lignans, including matairesinol.[2][3] While secoisolariciresinol is the primary lignan in flaxseed, matairesinol is also present in significant amounts.[4][5]

-

Grains: Cereals such as rye, oats, and barley are important dietary sources of matairesinol.[3][6]

-

Vegetables: The Brassica family of vegetables, such as broccoli and cabbage, contain unexpectedly high levels of lignans, including matairesinol.[7][8]

-

Fruits: Various fruits, particularly berries, are known to contain matairesinol.[3][9]

-

Other Sources: this compound has also been extracted from the fruit of Forsythia suspensa and the marine seagrass Halophila stipulacea.[9][10] It is also found in the knotwood of trees like the Norway spruce (Picea abies).[11]

Quantitative Data

The concentration of this compound varies significantly among different plant sources and even between different parts of the same plant. The following tables summarize the quantitative data for this compound content in various food sources.

| Food Source | Plant Part | Matairesinol Concentration (μ g/100g ) | Reference |

| Flaxseed | Seed | 550 - 52,020 | [5][12] |

| Sesame Seed | Seed | 29,331 (total lignans) | [8] |

| Rye | Grain | 7 - 764 (total lignans) | [8][10] |

| Broccoli | Florets | ~10 (as part of total lignans) | [13] |

| Cabbage | Leaves | 185 - 2,321 (total lignans) | [8][14] |

| Apricot | Fruit | 450 | [3] |

| Strawberry | Fruit | High concentrations | [15] |

| Red Wine | Beverage | up to 91 (μ g/100ml ) | [8][14] |

| Parsnip | Root | 0.02 | [8] |

| Pineapple | Fruit | 0.01 | [16] |

Note: Data presented as "total lignans" includes matairesinol along with other lignans like secoisolariciresinol, pinoresinol, and lariciresinol. The concentration of matairesinol itself can be a smaller fraction of this total.

Experimental Protocols

The accurate quantification of this compound from plant matrices typically involves extraction, hydrolysis of glycosidic bonds, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction and Hydrolysis

A common and effective method for the extraction of lignans from food matrices involves alkaline methanolic extraction followed by enzymatic hydrolysis.[13][17][18]

Protocol:

-

Sample Preparation: Lyophilize and grind the plant material to a fine powder.

-

Alkaline Methanolic Extraction:

-

Suspend the powdered sample in a solution of methanol/water (e.g., 70:30 v/v) containing a strong base (e.g., 0.3 M NaOH).

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1 hour) with shaking. This step cleaves ester linkages.

-

Neutralize the extract with an acid (e.g., HCl).

-

Centrifuge the mixture and collect the supernatant.

-

-

Enzymatic Hydrolysis:

-

To cleave glycosidic linkages, treat the supernatant with a β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia).

-

Incubate at an appropriate temperature (e.g., 37°C) and pH for a sufficient duration to ensure complete hydrolysis.

-

-

Purification:

-

Perform a liquid-liquid extraction of the hydrolyzed sample with a suitable organic solvent (e.g., diethyl ether).

-

Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the preferred analytical technique for the sensitive and specific quantification of matairesinol.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (A) and methanol or acetonitrile with formic acid (B).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-20 µL.

MS/MS Conditions (Example):

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for matairesinol and an internal standard (e.g., deuterated matairesinol, matairesinol-d6).

-

Matairesinol: Example transition m/z 357 -> 151.

-

Internal Standard (matairesinol-d6): Example transition m/z 363 -> 151.

-

-

Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Quantification:

-

Construct a calibration curve using standards of known matairesinol concentrations.

-

Calculate the concentration of matairesinol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biosynthesis of this compound

This compound is biosynthesized in plants from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The core of the lignan structure is formed by the dimerization of two coniferyl alcohol units.

The key steps in the biosynthetic pathway leading to matairesinol are as follows:

-

Coniferyl Alcohol Dimerization: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is mediated by laccases or peroxidases and directed by dirigent proteins to control the stereochemistry.[1][9]

-

Reduction to Lariciresinol: Pinoresinol is then reduced to lariciresinol by the enzyme pinoresinol-lariciresinol reductase (PLR).[1]

-

Reduction to Secoisolariciresinol: Lariciresinol is further reduced to secoisolariciresinol, also catalyzed by PLR.[1]

-

Oxidation to Matairesinol: Finally, secoisolariciresinol is oxidized to form the dibenzylbutyrolactone structure of matairesinol by the enzyme secoisolariciresinol dehydrogenase (SIRD).[1][7][19]

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from Phenylalanine.

Experimental Workflow for this compound Quantification

Caption: General workflow for the extraction and quantification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Flaxseed—a potential functional food source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cambridge.org [cambridge.org]

- 9. matairesinol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Showing details for content value of Matairesinol in Flaxseed, meal - Phenol-Explorer [phenol-explorer.eu]

- 13. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. | Semantic Scholar [semanticscholar.org]

- 18. Validated LC-MS/MS Method for the Quantification of Free and Bound Lignans in Cereal-Based Diets and Feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the (+)-Matairesinol Biosynthetic Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Matairesinol is a lignan, a class of phenolic compounds found in a wide variety of plants. Lignans are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound serves as a key intermediate in the biosynthesis of other important lignans, such as podophyllotoxin, a precursor for the semi-synthesis of anticancer drugs. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It also includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the field.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route in plant secondary metabolism that provides the C6-C3 phenylpropane units. The pathway to this compound can be broadly divided into three main stages:

-

Phenylpropanoid Pathway: The synthesis of coniferyl alcohol, the monomeric precursor of lignans, from L-phenylalanine.

-

Dimerization and Initial Reductions: The oxidative coupling of two coniferyl alcohol molecules to form (+)-pinoresinol, followed by sequential reductions to yield (-)-secoisolariciresinol.

-

Final Oxidation: The dehydrogenation of (-)-secoisolariciresinol to form this compound.

The key enzymes and intermediates involved in this pathway are detailed below.

Enzymes and Intermediates

| Step | Precursor | Enzyme | Product | Cofactor(s) | Cellular Location |

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid | - | Cytosol |

| 2 | Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid | NADPH, O₂ | Endoplasmic Reticulum |

| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA | ATP, CoA | Cytosol/ER |

| 4 | p-Coumaroyl-CoA | Cinnamoyl-CoA reductase (CCR) | Coniferaldehyde | NADPH | Cytosol |

| 5 | Coniferaldehyde | Cinnamyl alcohol dehydrogenase (CAD) | Coniferyl alcohol | NADPH | Cytosol |

| 6 | 2 x Coniferyl alcohol | Dirigent protein (DIR) & Laccase/Peroxidase | (+)-Pinoresinol | O₂ | Apoplast/Vacuole |

| 7 | (+)-Pinoresinol | Pinoresinol-lariciresinol reductase (PLR) | (+)-Lariciresinol | NADPH | Cytosol |

| 8 | (+)-Lariciresinol | Pinoresinol-lariciresinol reductase (PLR) | (-)-Secoisolariciresinol | NADPH | Cytosol |

| 9 | (-)-Secoisolariciresinol | Secoisolariciresinol dehydrogenase (SDH) | (-)-Matairesinol | NAD⁺/NADP⁺ | Cytosol |

Quantitative Data

The concentration of this compound and its precursors can vary significantly between plant species and tissues. The following tables summarize some of the available quantitative data.

Table 1: Concentration of Matairesinol and its Precursors in Various Plant-Based Foods (µ g/100g )[1][2][3][4]

| Food Product | Pinoresinol | Lariciresinol | Secoisolariciresinol | Matairesinol |

| Flaxseed | 3,320 | 3,040 | 301,129 | 550 |

| Sesame seed | 29,331 | 9,470 | - | - |

| Sunflower seed | - | - | - | - |

| Wheat bran | 180 | 360 | 110 | 110 |

| Rye bread | 110 | 150 | 20 | 40 |

| Broccoli | 120 | 1,150 | 10 | 10 |

| Cabbage | 230 | 1,890 | 20 | 10 |

| Apricot | - | - | - | 450 |

| Red wine (µ g/100ml ) | 20 | 50 | 1 | 20 |

Note: "-" indicates that the compound was not detected or not reported in the cited studies.

Table 2: Kinetic Parameters of Key Enzymes in the this compound Pathway

| Enzyme | Plant Source | Substrate | K_m (µM) | V_max | k_cat (s⁻¹) | Reference |

| PLR | Thuja plicata | (+)-Pinoresinol | - | - | - | [1] |

| PLR | Forsythia intermedia | (+)-Pinoresinol | - | - | - | [2] |

| SDH | Isatis indigotica | (-)-Secoisolariciresinol | - | - | - | |

| SDH | Podophyllum peltatum | (-)-Secoisolariciresinol | - | - | - | [3] |

Note: "-" indicates that the specific value was not provided in the referenced abstracts in a readily extractable format.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Protocol 1: Quantification of Lignans by LC-MS/MS[8][9][10]

This protocol describes a method for the sensitive and specific quantification of pinoresinol, lariciresinol, secoisolariciresinol, and matairesinol in plant extracts.

1. Sample Preparation and Extraction: a. Homogenize 100 mg of freeze-dried plant material to a fine powder. b. Add 1 mL of 80% methanol and vortex for 3 minutes. c. Perform ultrasonic-assisted extraction at 40°C for 60 minutes. d. Centrifuge the extract at 10,000 x g for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis: a. Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). b. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). c. Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. d. Gradient Program: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 10% B. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL. g. Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. h. Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each lignan.

- Pinoresinol: m/z 357.1 → 151.2

- Lariciresinol: m/z 359.1 → 329.1

- Secoisolariciresinol: m/z 361.2 → 151.2

- Matairesinol: m/z 357.1 → 83.1 i. Quantification: Use external calibration curves of authentic standards for each lignan. An internal standard (e.g., d8-secoisolariciresinol) can be used to correct for matrix effects and variations in extraction efficiency.

Protocol 2: Enzyme Assay for Secoisolariciresinol Dehydrogenase (SDH)

This protocol is adapted from a study on a NADP⁺-dependent SDH from Isatis indigotica.

1. Recombinant Enzyme Expression and Purification: a. Clone the full-length cDNA of the candidate SDH gene into an expression vector (e.g., pET-32a). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Assay: a. Prepare an assay mixture (100 µL) containing:

- 20 mM Tris-HCl buffer (pH 8.8)

- 1 mM NADP⁺ (or NAD⁺ for NAD-dependent enzymes)

- 500 µM (-)-secoisolariciresinol (substrate)

- 10 µg of purified recombinant SDH protein b. Incubate the reaction mixture at 30°C for 12 hours with shaking. c. Terminate the reaction by adding 10 µL of 1 M HCl. d. Extract the product with an equal volume of ethyl acetate. e. Evaporate the organic phase to dryness and redissolve the residue in methanol for LC-MS analysis.

3. Product Identification and Quantification: a. Analyze the reaction product by LC-MS/MS as described in Protocol 1. b. Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard of (-)-matairesinol. c. Quantify the amount of product formed to determine the enzyme activity.

Protocol 3: Gene Expression Analysis by qRT-PCR[11][12][13]

This protocol outlines the steps for analyzing the expression levels of genes involved in the this compound biosynthetic pathway.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from plant tissues of interest using a commercial kit or a standard Trizol-based method. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. qRT-PCR: a. Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, CCR, CAD, DIR, PLR, SDH) and a reference gene (e.g., Actin or Ubiquitin). b. Prepare the qRT-PCR reaction mixture (20 µL) containing:

- 10 µL of 2x SYBR Green Master Mix

- 1 µL of forward primer (10 µM)

- 1 µL of reverse primer (10 µM)

- 2 µL of diluted cDNA (e.g., 1:10)

- 6 µL of nuclease-free water c. Perform the qRT-PCR using a real-time PCR system with the following cycling conditions:

- Initial denaturation: 95°C for 5 minutes

- 40 cycles of:

- Denaturation: 95°C for 15 seconds

- Annealing/Extension: 60°C for 30 seconds d. Perform a melt curve analysis to verify the specificity of the amplification.

3. Data Analysis: a. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Visualization of Pathways and Workflows

Biosynthetic Pathway Diagram

Caption: The biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Workflow for Lignan Analysis

Caption: A typical experimental workflow for the quantification of lignans in plant tissues.

Regulatory Network of Lignan Biosynthesis

Caption: A simplified regulatory network of the lignan biosynthetic pathway.

Conclusion

The biosynthesis of this compound is a well-defined pathway that is crucial for the production of a wide range of bioactive lignans in plants. This technical guide has provided a detailed overview of this pathway, including the enzymes, intermediates, quantitative data, and experimental protocols. The provided visualizations offer a clear representation of the biosynthetic route and associated experimental and regulatory workflows. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetic properties of all the involved enzymes from diverse plant species and to unravel the intricate regulatory networks that control lignan biosynthesis in response to developmental and environmental cues. This knowledge will be instrumental for the metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds for pharmaceutical and nutraceutical applications.

References

- 1. static.igem.org [static.igem.org]

- 2. (+)-Pinoresinol/(+)-lariciresinol reductase from Forsythia intermedia. Protein purification, cDNA cloning, heterologous expression and comparison to isoflavone reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secoisolariciresinol dehydrogenase: mode of catalysis and stereospecificity of hydride transfer in Podophyllum peltatum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Matairesinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matairesinol is a lignan, a class of polyphenolic compounds found in a variety of plants, including flaxseed, sesame seeds, and whole grains. Lignans are of significant interest to the scientific community due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. As a chiral molecule, matairesinol exists as two enantiomers: this compound and (-)-matairesinol. This technical guide focuses on the physical and chemical properties of the (+)-enantiomer, providing a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development. While much of the published literature pertains to the more commonly studied (-)-matairesinol, this guide consolidates available data and provides context for the expected properties of the (+)-form.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while properties such as molecular weight and formula are identical for both enantiomers, physical properties like melting point are expected to be the same, and the specific optical rotation will be equal in magnitude but opposite in sign to its (-) counterpart.

General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 120409-94-1 | [1] |

| Molecular Formula | C₂₀H₂₂O₆ | [1] |

| Molecular Weight | 358.39 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

Physical Properties

| Property | Value | Notes | Reference(s) |

| Melting Point | 119 °C | Data for (-)-Matairesinol. The melting point for the (+) enantiomer is expected to be identical. | [2][4] |

| Boiling Point | 593.0 ± 45.0 °C | Predicted value. | |

| Specific Optical Rotation ([α]D) | Data not available | The value is expected to be equal in magnitude and opposite in sign to (-)-Matairesinol. |

Solubility

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | 30 mg/mL | [5] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [5] |

| Ethanol | 2 mg/mL | [5] |

| Acetone | Slightly soluble | |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble | |

| Water | Practically insoluble | [4] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shift Regions (ppm):

-

Aromatic protons: 6.5-6.9

-

Methine protons (lactone ring): 2.5-3.0

-

Methylene protons (benzylic): 2.6-2.9

-

Methylene protons (lactone ring): 3.8-4.2

-

Methoxy protons: ~3.8

-

Phenolic hydroxyl protons: Variable, typically 5.0-6.0 (can be exchanged with D₂O)

Expected ¹³C NMR Chemical Shift Regions (ppm):

-

Carbonyl carbon (lactone): 175-180

-

Aromatic carbons: 110-150

-

Methylene carbon (lactone ring): ~70

-

Methine carbons (lactone ring): 40-50

-

Methylene carbons (benzylic): 35-40

-

Methoxy carbon: ~56

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The fragmentation of matairesinol is not dependent on its stereochemistry, so the data is applicable to both enantiomers.

Key Fragmentation Pathways: Under electron ionization (EI-MS) after derivatization (e.g., as a trimethylsilyl ether), or using electrospray ionization (ESI-MS/MS), matairesinol exhibits characteristic fragmentation patterns. These often involve cleavages of the benzyl groups and opening of the lactone ring.

Experimental Protocols

Extraction of Matairesinol from Plant Material

This protocol provides a general method for the extraction of lignans, including matairesinol, from plant sources.[6][7]

-

Sample Preparation: The plant material (e.g., seeds, wood, or fruit) is first dried to a constant weight, typically at 40-60°C, to prevent enzymatic degradation.[6] The dried material is then ground into a fine powder to increase the surface area for extraction.[6]

-

Extraction:

-

Maceration/Ultrasonication: A known quantity of the powdered plant material is suspended in a solvent, commonly methanol or ethanol. The mixture is then agitated or sonicated for a period of 30-60 minutes to facilitate the extraction of lignans.[6]

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with a suitable solvent.[6]

-

-

Hydrolysis (Optional): Lignans often exist as glycosides in plants. To obtain the aglycone form (matairesinol), an enzymatic or acidic hydrolysis step is required.[7]

-

Enzymatic Hydrolysis: The crude extract can be treated with an enzyme mixture, such as β-glucuronidase/sulfatase from Helix pomatia, to cleave the sugar moieties.[7]

-

Acidic Hydrolysis: Alternatively, the extract can be hydrolyzed with a dilute acid, although this method may be less specific and could lead to degradation of the target compound.

-

-

Purification:

-

The crude extract is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure.

-

Further purification can be achieved through liquid-liquid extraction (e.g., with ethyl acetate) followed by column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).[6]

-

Caption: Workflow for the extraction and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the analysis and purification of matairesinol. For the separation of its enantiomers, a chiral stationary phase is required.

1. Standard (Achiral) HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.

-

Detection: UV detection is commonly employed, with a wavelength set to the absorbance maximum of matairesinol (around 280 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

2. Chiral HPLC for Enantiomer Separation: [8]

-

Principle: Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral stationary phase (CSP), allowing for their separation.

-

Chiral Stationary Phase (CSP): Various CSPs are available, with those based on cyclodextrins or polysaccharide derivatives being common for separating lignan enantiomers. For matairesinol, carboxymethyl-β-cyclodextrin has been used as a chiral selector in capillary electrophoresis, a related technique.[8]

-

Mobile Phase: The mobile phase composition (e.g., a mixture of hexane and ethanol) is optimized to achieve baseline separation of the enantiomers. The addition of modifiers like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds may be necessary.

-

Detection: UV detection at 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

1. Sample Preparation:

-

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

2. Data Acquisition:

-

A suite of NMR experiments is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

-

Biological Activity and Signaling Pathways

Matairesinol has been shown to modulate several key signaling pathways, which is the basis for its observed biological effects. One of the most frequently implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Studies have shown that matairesinol can influence the phosphorylation status of key kinases in this pathway, such as p38, JNK, and ERK.[9] For example, in pancreatic cancer cells, matairesinol has been observed to increase the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK1/2, leading to an anti-proliferative effect.[9]

Caption: Modulation of the MAPK pathway by this compound.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its extraction and analysis. A deeper understanding of its interactions with cellular signaling pathways, such as the MAPK pathway, will be crucial for the development of new therapeutic agents based on this lignan scaffold. Further research is needed to fully characterize the specific properties of the (+)-enantiomer, particularly its specific optical rotation and detailed NMR spectral data, to facilitate its unambiguous identification and to explore its unique biological profile compared to its more studied (-) counterpart.

References

- 1. This compound | C20H22O6 | CID 11451194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxy-3,4-bis((4-hydroxy-3-methoxyphenyl)methyl)oxolan-2-one | C20H22O7 | CID 321311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Detailed 1H and 13C NMR structural assignment of three biologically active lignan lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 6. researchgate.net [researchgate.net]

- 7. research.abo.fi [research.abo.fi]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (+)-Matairesinol: Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matairesinol, a dibenzylbutyrolactone lignan, has been a subject of scientific interest for nearly a century since its initial discovery. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of this compound, from its first isolation to modern synthetic approaches. It details the experimental protocols for both its historical and contemporary synthesis and presents key quantitative data in a structured format. Furthermore, this guide explores the molecular mechanisms of its biological activity, with a focus on its modulation of critical signaling pathways implicated in various diseases, including cancer. The information is supplemented with detailed diagrams to visually represent these complex processes, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The story of this compound begins in the 1930s with the pioneering work of Haworth and Richardson. It was first isolated from the resin of the Matai tree (Podocarpus spicatus), a species native to New Zealand. The initial structural elucidation was a significant achievement of classical natural product chemistry, relying on meticulous chemical degradation studies and derivatization reactions to piece together its molecular architecture.

A significant milestone in the history of matairesinol was the discovery that it, along with other plant lignans, is a precursor to the mammalian enterolignans, enterodiol and enterolactone, through the metabolic action of intestinal bacteria. This finding propelled further research into its potential health benefits, as enterolignans are associated with a reduced risk of certain chronic diseases.

Historical Timeline of Key Discoveries

Caption: Key milestones in the discovery and research of this compound.

Physicochemical Properties and Spectroscopic Data

Matairesinol is a solid, appearing as a pearl-white powder with a bland aroma. It is practically insoluble in water but sparingly soluble in ethanol.[1]

Table 1: Physicochemical Properties of Matairesinol

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₆ | [1] |

| Molar Mass | 358.39 g/mol | [2] |

| Melting Point | 119-120 °C | [1][3] |

| Specific Rotation ([α]D) | Data for the naturally occurring (+)-enantiomer is historically reported, while modern syntheses often focus on the (-)-enantiomer. The specific rotation is a key parameter for distinguishing between the enantiomers. |

Table 2: NMR Spectroscopic Data for (-)-Matairesinol

The following data is for the synthesized (-)-enantiomer. Assignments are based on COSY, HSQC, and HMBC experiments.

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1 | ||

| 2 | 107.9 | |

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | 119.3 | |

| 7 | 4.40 (d, J=7.8 Hz) | 74.4 |

| 8 | 2.48-2.57 (m) | |

| 8' | 2.49-2.58 (m) | |

| 9 | 4.46 (m), 4.20 (m) | |

| 7' | 2.68-2.83 (m) |

(Data compiled from reference[4])

Table 3: Mass Spectrometry Data for Matairesinol

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

| ESI (+) | 359.1489 [M+H]⁺ | 137.0594, 341.1392 | [1] |

Experimental Protocols

Semisynthesis of (-)-Matairesinol from Hydroxymatairesinol

A common and efficient method for obtaining (-)-matairesinol is through the hydrogenolysis of 7-hydroxymatairesinol, which is readily available from Norway spruce (Picea abies) knots.[5]

Experimental Workflow for the Semisynthesis of (-)-Matairesinol

Caption: Workflow for the semisynthesis of (-)-Matairesinol.

Detailed Protocol:

-

Isolation of 7-Hydroxymatairesinol: Ground and freeze-dried Norway spruce knots are extracted with a suitable solvent system (e.g., acetone-water). The crude extract is then purified by flash chromatography to yield 7-hydroxymatairesinol.

-

Hydrogenolysis: 7-Hydroxymatairesinol is dissolved in a suitable solvent (e.g., ethanol) in the presence of a palladium on carbon (Pd/C) catalyst. The mixture is then subjected to hydrogenation under pressure.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography to afford (-)-matairesinol. A yield of approximately 90% can be achieved with this method.

Biological Activity and Signaling Pathways

Matairesinol exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6][7] These effects are mediated through its interaction with various intracellular signaling pathways.

Modulation of MAPK and PI3K/Akt Signaling Pathways

In pancreatic cancer cells, matairesinol has been shown to regulate the MAPK and PI3K/Akt signaling pathways.[6] It elevates the phosphorylation of JNK and p38 while suppressing the phosphorylation of ERK1/2.[6] Additionally, it increases the phosphorylation of Akt.[6]

References

- 1. (-)-Matairesinol | C20H22O6 | CID 119205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. MATAIRESINOL CAS#: 580-72-3 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. research.abo.fi [research.abo.fi]

- 6. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Matairesinol: A Technical Whitepaper on its Role as a Phytoestrogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matairesinol, a plant lignan found in a variety of foods including seeds, whole grains, and vegetables, has garnered significant attention for its potential role as a phytoestrogen. Phytoestrogens are plant-derived compounds that are structurally and/or functionally similar to mammalian estrogens, enabling them to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a phytoestrogen, quantitative data regarding its bioactivity, detailed experimental protocols for its characterization, and visualization of the key signaling pathways and experimental workflows.

This compound is a precursor to the enterolignan enterolactone, which is produced by the gut microbiota and is believed to be the primary active metabolite responsible for many of the biological effects of dietary lignans. The estrogenic activity of these compounds is of particular interest due to their potential implications for hormone-related conditions.

Quantitative Data on Phytoestrogenic Activity

The estrogenic activity of a compound is often quantified by its binding affinity to estrogen receptors (ERα and ERβ) and its ability to induce a biological response, such as cell proliferation in estrogen-sensitive cell lines. The following tables summarize key quantitative data for this compound and its metabolite, enterolactone, in comparison to the endogenous estrogen, 17β-estradiol, and other well-characterized phytoestrogens.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Estrogen Receptor α (ERα) IC50 | Estrogen Receptor β (ERβ) IC50 | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |

| 17β-Estradiol | 1-5 nM | 1-5 nM | 100 | 100 |

| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

| Enterolactone | ~500 nM | ~500 nM | 0.1 - 1 | 0.1 - 1 |

| Genistein | ~25 nM | ~5 nM | ~4 | ~20 |

| Daidzein | ~200 nM | ~20 nM | ~0.5 | ~5 |

IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled estrogen from the receptor. RBA is calculated relative to 17β-estradiol.

Table 2: In Vitro Estrogenic Activity

| Compound | Cell Line | Assay | EC50 | Relative Potency (vs. 17β-Estradiol) |

| 17β-Estradiol | MCF-7 | Proliferation | ~1-10 pM | 1 |

| This compound | MCF-7 | Proliferation | Micromolar range | Weak |

| Enterolactone | MCF-7 | Proliferation | ~1 µM | ~0.001 |

| Genistein | MCF-7 | Proliferation | ~10-100 nM | ~0.01-0.1 |

EC50 values represent the concentration of the compound that induces a half-maximal biological response.

Signaling Pathways

The estrogenic effects of this compound and its metabolites are primarily mediated through their interaction with estrogen receptors, which can trigger both genomic and non-genomic signaling pathways.

Genomic Estrogen Signaling Pathway

Upon binding to ERα or ERβ in the cytoplasm or nucleus, the ligand-receptor complex translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) on the DNA. This interaction recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of target genes, such as the pS2 (TFF1) gene, which is involved in cell proliferation and differentiation.

Caption: Genomic estrogen signaling pathway of this compound.

Non-Genomic Estrogen Signaling Pathway

A subpopulation of ERs located at the plasma membrane can initiate rapid, non-genomic signaling cascades upon ligand binding. This can lead to the activation of various downstream kinases, such as those in the MAPK/ERK and PI3K/Akt pathways, which can influence cell proliferation, survival, and other cellular processes.

Caption: Non-genomic estrogen signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the phytoestrogenic activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ

-

[³H]-17β-Estradiol

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Hydroxyapatite slurry

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of the test compound and unlabeled 17β-estradiol (for standard curve).

-

In assay tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol, and either the test compound dilution or unlabeled 17β-estradiol.

-

Add a fixed amount of ERα or ERβ to each tube.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Add cold hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.

-

Incubate on ice with intermittent vortexing.

-

Centrifuge the tubes to pellet the hydroxyapatite.

-

Wash the pellets with assay buffer to remove unbound radioligand.

-

Resuspend the pellets in ethanol and transfer to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Materials:

-

MCF-7 cells

-

Phenol red-free cell culture medium (e.g., DMEM)

-

Charcoal-stripped fetal bovine serum (cs-FBS)

-

Test compound (this compound)

-

17β-Estradiol (positive control)

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Culture MCF-7 cells in phenol red-free medium supplemented with cs-FBS to deplete endogenous estrogens.

-

Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of the test compound, 17β-estradiol (for a standard curve), or vehicle control.

-

Incubate the plates for 6-7 days, replacing the medium with fresh treatment medium every 2-3 days.

-

At the end of the incubation period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the EC50 value, which is the concentration of the test compound that induces a half-maximal proliferative response.

Quantitative Real-Time PCR (qPCR) for pS2/TFF1 Gene Expression

This method quantifies the expression of the estrogen-responsive gene pS2 (TFF1) in response to treatment with the test compound.

Materials:

-

MCF-7 cells

-

Test compound (this compound)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for pS2/TFF1 and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Culture and treat MCF-7 cells with the test compound as described for the proliferation assay, typically for 24-48 hours.

-

Extract total RNA from the cells using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up qPCR reactions containing cDNA, qPCR master mix, and primers for pS2/TFF1 and the housekeeping gene.

-

Run the qPCR reactions in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in pS2/TFF1 expression in treated cells compared to control cells, normalized to the housekeeping gene.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the phytoestrogenic activity of a compound like this compound.

Caption: Experimental workflow for in vitro assessment of phytoestrogenic activity.

Conclusion

This compound exhibits weak estrogenic activity, primarily through the action of its gut microbial metabolite, enterolactone. Its ability to bind to estrogen receptors and modulate estrogenic signaling pathways, including the induction of estrogen-responsive genes and proliferation of estrogen-sensitive cells, confirms its classification as a phytoestrogen. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other potential phytoestrogens. Further research is warranted to fully elucidate the physiological relevance of its estrogenic activity and its potential applications in the context of human health and disease.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activities of (+)-Matairesinol

This compound, a dibenzylbutyrolactone plant lignan, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Found in various plants, including grains, vegetables, and seeds, this natural phenolic compound is a subject of growing research interest for its potential therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key molecular pathways.

Anticancer Activity

This compound has demonstrated significant anticancer effects across a range of cancer cell lines, including prostate, breast, pancreatic, and liver cancer.[4][5][6][7] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.

Quantitative Data on Anticancer Effects

The antiproliferative and cytotoxic effects of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: Inhibition of Cancer Cell Proliferation by this compound

| Cell Line | Cancer Type | Concentration (µM) | Inhibition (%) | Exposure Time (h) | Reference |

| PANC-1 | Pancreatic | 80 | 48 | 48 | [5] |

| MIA PaCa-2 | Pancreatic | 80 | 50 | 48 | [5] |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| PC3 | Prostate | Not specified, but dose-dependent reduction observed | 24, 48, 72 | [7] |

Induction of Apoptosis and Mitochondrial Dysfunction

This compound is a potent inducer of apoptosis in cancer cells.[6] Studies have shown that it can trigger mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[5][8]

Table 3: Effects of this compound on Apoptosis and Mitochondrial Function in Pancreatic Cancer Cells

| Cell Line | Parameter | Concentration (µM) | Effect | Reference |

| PANC-1 | Late Apoptosis | 80 | 196% increase | [8] |

| MIA PaCa-2 | Late Apoptosis | 80 | 261% increase | [8] |

| PANC-1 | Cytosolic Calcium | 80 | 280% increase | [5] |

| MIA PaCa-2 | Cytosolic Calcium | 80 | 551% increase | [5] |

| PANC-1 | Mitochondrial Calcium | 80 | 167% increase | [5] |

| MIA PaCa-2 | Mitochondrial Calcium | 80 | 192% increase | [5] |

Inhibition of Cancer Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. This compound has been shown to inhibit the migration and invasion of cancer cells.

Table 4: Inhibition of Pancreatic Cancer Cell Migration and Invasion by this compound

| Cell Line | Assay | Concentration (µM) | Inhibition (%) | Reference |

| PANC-1 | Invasion Assay | 80 | 191% increase in interspace distance | [5] |

| MIA PaCa-2 | Invasion Assay | 80 | 170% increase in interspace distance | [5] |

| PANC-1 | Transwell Migration | 80 | 79% reduction in migrated cells | [5] |

| MIA PaCa-2 | Transwell Migration | 80 | 86% reduction in migrated cells | [5] |

Modulation of Signaling Pathways

The anticancer effects of this compound are mediated through the modulation of several critical signaling pathways, including the PI3K/Akt and MAPK pathways.[5][7]

Caption: this compound's anticancer signaling modulation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cancer cells (e.g., PANC-1, MIA PaCa-2) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat cancer cells with this compound for the indicated time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the suppression of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[1][2][9]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been demonstrated in various experimental models.

Table 5: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated BV2 Microglia

| Mediator | Concentration (µM) | Inhibition | Reference |

| Nitric Oxide (NO) | 6.25, 12.5, 25 | Concentration-dependent | [10][11] |

| iNOS | 6.25, 12.5, 25 | Concentration-dependent | [10][11] |

| COX-2 | 6.25, 12.5, 25 | Concentration-dependent | [10][11] |

Table 6: Effect of this compound on Inflammatory Cytokine Production in a Rat Sepsis Model

| Cytokine | Treatment | Effect | Reference |

| TNF-α | Mat (>5 mg/kg) | Repressed production | [1] |

| IL-1β | Mat (>5 mg/kg) | Repressed production | [1] |

| IL-6 | Mat (>5 mg/kg) | Repressed production | [1] |

| IFN-γ | Mat (>5 mg/kg) | Repressed production | [1] |

| IL-8 | Mat (>5 mg/kg) | Repressed production | [1] |

| MCP-1 | Mat (>5 mg/kg) | Repressed production | [1] |

Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the MAPK and NF-κB pathways, and up-regulating the AMPK pathway.[1][9]

Caption: this compound's anti-inflammatory signaling.

Experimental Protocols

Nitric Oxide (NO) Production Assay

-

Culture BV2 microglia cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 4 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/ml) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the NO concentration using a sodium nitrite standard curve.

Western Blot Analysis for Inflammatory Proteins

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-MAPK, p-NF-κB, etc., overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Antioxidant Activity

This compound possesses significant antioxidant properties, which contribute to its protective effects against oxidative stress-related damage.[1][12][13]

Quantitative Data on Antioxidant Effects

The antioxidant capacity of this compound has been evaluated using various assays.

Table 7: Antioxidant Activity of this compound in a Rat Sepsis Model

| Parameter | Treatment | Effect | Reference |

| MDA production | Mat | Decreased | [2] |

| SOD activity | Mat | Increased | [2] |

Radical Scavenging Activity

This compound and its oxidized derivatives have been shown to possess radical scavenging activity.[12]

Modulation of Antioxidant Pathways

This compound can up-regulate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.[1]

Caption: this compound's antioxidant mechanism.

Experimental Protocols

DPPH Radical Scavenging Assay

-

Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration of the sample.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

Measurement of Superoxide Dismutase (SOD) and Malondialdehyde (MDA)

-

Homogenize tissue samples in an appropriate buffer.

-

Centrifuge the homogenate to obtain the supernatant.

-

Use commercially available kits to measure the SOD activity and MDA levels in the supernatant according to the manufacturer's instructions.

Other Biological Activities

In addition to its well-documented anticancer, anti-inflammatory, and antioxidant effects, this compound has been reported to possess other biological activities, including:

-

Neuroprotective effects: this compound has been shown to ameliorate sepsis-mediated brain injury by reducing neuronal apoptosis and microglial activation.[1][9]

-

Anti-osteoporotic activity: It has been found to inhibit osteoclast differentiation, suggesting its potential in the treatment of osteoporosis.[14]

-

Anti-angiogenic activity: this compound can inhibit angiogenesis, which is a critical process in tumor growth and metastasis.[1]

-

HDAC8 inhibitory activity: It has been identified as an inhibitor of histone deacetylase 8 (HDAC8), an enzyme implicated in cancer development.[4]

Conclusion

This compound is a promising natural compound with a wide spectrum of biological activities that are of significant interest for drug development. Its ability to modulate multiple signaling pathways involved in cancer, inflammation, and oxidative stress makes it a valuable lead compound for the development of novel therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular mechanisms of action, optimizing its bioavailability, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aging-us.com [aging-us.com]

- 3. 9: Interesting facts from the world of organic chemistry – Derivatives: Matairesinol – Lukáš Kolík – personal webpage [lukaskolik.cz]

- 4. Matairesinol, an active constituent of HC9 polyherbal formulation, exhibits HDAC8 inhibitory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK | Aging [aging-us.com]

- 14. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Matairesinol: Precursors, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matairesinol, a prominent lignan found in various plant species, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthetic precursors, the synthesis of its derivatives, and their potential applications in drug discovery and development. Detailed experimental protocols for extraction and synthesis are provided, alongside a thorough analysis of the signaling pathways modulated by these compounds. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

Lignans are a large class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Among them, this compound stands out due to its well-documented biological properties, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects[1]. Found in plants such as Forsythia suspensa and Cupressus arizonica, matairesinol and its derivatives are subjects of intense research for their therapeutic potential[1][2]. This guide aims to be a core resource for professionals engaged in the study and application of these promising natural products.

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, with coniferyl alcohol serving as the primary precursor[3][4]. The pathway involves a series of stereospecific enzymatic reactions, leading to the formation of the dibenzylbutyrolactone lignan structure.

Biosynthetic Pathway

The key steps in the biosynthesis of this compound are as follows:

-

Oxidative Coupling of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo oxidative coupling, mediated by dirigent proteins and laccases, to form pinoresinol.

-

Reduction of Pinoresinol: Pinoresinol is then reduced to lariciresinol by pinoresinol/lariciresinol reductase (PLR).

-

Reduction of Lariciresinol: Lariciresinol is further reduced to secoisolariciresinol, also catalyzed by PLR.

-

Oxidative Cyclization of Secoisolariciresinol: The final step involves the oxidative cyclization of secoisolariciresinol to form this compound, a reaction catalyzed by secoisolariciresinol dehydrogenase (SDH)[3][4].

Quantitative Analysis of Biosynthesis

The efficiency of the biosynthetic pathway can be influenced by various factors, including the availability of precursors and the expression levels of key enzymes. The following table summarizes the yields of matairesinol and its glucosides from in vivo synthesis experiments.

| Precursor | Product | Yield (mg/L) |

| (+)-Pinoresinol | (+)-Pinoresinol glucoside | 1.71 |

| (+)-Lariciresinol | (+)-Lariciresinol-4-O-d-glucopyranoside | 1.3 |

| (-)-Secoisolariciresinol | (-)-Secoisolariciresinol monoglucoside | 0.10377 |

| (-)-Matairesinol | (-)-Matairesinol-4-O-d-glucopyranoside | 0.08679 |

| (-)-Matairesinol | (-)-Matairesinol-4'-O-d-glucopyranoside | 0.0745 |

Table 1: In vivo synthesis yields of matairesinol precursors and their glucosides.[2]

Precursors and Derivatives of this compound

The chemical structure of this compound allows for the synthesis of a wide range of derivatives with potentially enhanced or novel biological activities.

Key Precursors for Synthesis

-

Coniferyl Alcohol: The fundamental building block in the biosynthesis of matairesinol.

-

Secoisolariciresinol: The immediate precursor to matairesinol in the biosynthetic pathway.

-

Hydroxymatairesinol: A naturally occurring lignan that can be readily converted to matairesinol.

Synthetic and Metabolic Derivatives

-

Hydroxymatairesinol: A derivative with its own biological activities, also used as a starting material for matairesinol synthesis.

-

Matairesinyl 4,4'-bistriflate: A synthetic intermediate used in the preparation of other derivatives.

-

3,3'-Dimethylenterolactone: A synthetic derivative of matairesinol.

-

Enterolactone and Enterodiol: Mammalian metabolites of matairesinol, formed by the gut microbiota, which are believed to contribute significantly to the biological effects of dietary lignans.

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from plant sources and the synthesis of its key derivatives.

Extraction and Purification of this compound from Forsythia koreana

This protocol is adapted from a method utilizing centrifugal partition chromatography for efficient separation[5].

Materials:

-

Dried and powdered Forsythia koreana

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Water

-

Centrifugal Partition Chromatograph (CPC)

-

High-Performance Liquid Chromatograph (HPLC) for purity analysis

Procedure:

-

Extraction:

-

Defat the powdered Forsythia koreana with n-hexane.

-

Extract the defatted material with methanol.

-

Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

-

-

Partial Purification:

-

Suspend the crude extract in water and partition with ethyl acetate.

-

Collect the ethyl acetate fraction and concentrate to dryness.

-

-

Centrifugal Partition Chromatography (CPC):

-

Prepare the two-phase solvent system: n-hexane-ethyl acetate-methanol-water (5:5:5:5 v/v/v/v).

-

Dissolve the partially purified extract in the stationary phase of the solvent system.

-

Perform CPC separation according to the instrument's operating manual.

-

Collect fractions and monitor by TLC or HPLC.

-

-

Purity Analysis:

-

Combine fractions containing pure matairesinol.

-

Analyze the purity of the isolated matairesinol by HPLC. Purities exceeding 90% can be achieved with this method[5].

-

Synthesis of (-)-Matairesinol from (-)-Hydroxymatairesinol

This protocol describes the hydrogenolysis of (-)-hydroxymatairesinol to yield (-)-matairesinol[6][7].

Materials:

-

(-)-Hydroxymatairesinol (HMR)

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve (-)-hydroxymatairesinol in ethanol in a hydrogenation vessel.

-

Add 10% Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (e.g., 3-4 bar).

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain (-)-matairesinol. The yield for this reaction is typically high, around 90%[8].

Synthesis of Matairesinol Derivatives

4.3.1. Synthesis of Matairesinyl 4,4'-bistriflate

Materials:

-

(-)-Matairesinol

-

Pyridine

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Dichloromethane (DCM)

-

Magnetic stirrer and inert atmosphere setup

Procedure:

-

Dissolve (-)-matairesinol in dry DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add pyridine, followed by the slow addition of trifluoromethanesulfonic anhydride.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

4.3.2. Synthesis of 3,3'-Dimethylenterolactone

Materials:

-

Matairesinyl 4,4'-bistriflate

-

Palladium(II) acetate

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Triethylamine

-

Formic acid

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve matairesinyl 4,4'-bistriflate in DMF under an inert atmosphere.

-

Add triethylamine, palladium(II) acetate, and dppp.

-

Heat the mixture to 80-90 °C.

-

Slowly add formic acid to the reaction mixture.

-

Stir at the elevated temperature for 2-3 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Pharmacological Activities and Mechanisms of Action

This compound and its derivatives exhibit a broad spectrum of pharmacological activities. This section summarizes their key biological effects and the underlying molecular mechanisms.

Anti-Cancer Activity

Matairesinol has demonstrated significant anti-cancer effects in various cancer cell lines. It can induce apoptosis, inhibit cell proliferation, and suppress migration and invasion[1][9].

5.1.1. Cytotoxicity of Matairesinol Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of matairesinol and its derivatives against several cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Matairesinol | PANC-1 | ~80 (50% inhib.) | [10] |

| Matairesinol | MIA PaCa-2 | ~80 (48% inhib.) | [10] |

| Arctigenin | HL-60 | 12 | [2] |

| (3,4-dichloro, 2'-butoxy)-deriv. | HL-60 | 10 | [2] |

| (3,4-dichloro, 4'-butyl)-deriv. | HL-60 | 9.4 | [2] |

| (3,4-dichloro, 4'-butyl)-deriv. | HeLa | 27 | [2] |

Table 2: Cytotoxic activity of matairesinol and its derivatives against various cancer cell lines.

5.1.2. Signaling Pathways in Cancer

Matairesinol exerts its anti-cancer effects by modulating several key signaling pathways:

-

PI3K/Akt Pathway: Matairesinol has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. It can decrease the phosphorylation of Akt, leading to the induction of apoptosis[6][7].

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of matairesinol. It can modulate the phosphorylation of ERK, JNK, and p38 kinases, thereby affecting cell growth, differentiation, and apoptosis. Specifically, matairesinol has been observed to suppress the phosphorylation of ERK1/2 while increasing the phosphorylation of JNK and p38 in pancreatic cancer cells[2].

-

NF-κB Pathway: Matairesinol can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival. This inhibition is often mediated through the suppression of upstream kinases like IKK[11][12].

Anti-inflammatory Activity

Matairesinol and its derivatives, such as hydroxymatairesinol, exhibit potent anti-inflammatory properties[1]. They can reduce the production of pro-inflammatory mediators like nitric oxide, TNF-α, IL-1β, and IL-6[3][13]. The anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways[3][11].

Other Biological Activities

-

Antioxidant Activity: Matairesinol can scavenge free radicals and up-regulate antioxidant enzymes, thereby protecting cells from oxidative stress[3][13].

-

Neuroprotective Effects: It has shown promise in protecting neurons from damage in models of neuroinflammation and sepsis-mediated brain injury[1][3].

-

Anti-osteoporotic Activity: Matairesinol can inhibit osteoclast differentiation, suggesting its potential in the treatment of osteoporosis[1].

Conclusion and Future Perspectives

This compound and its derivatives represent a valuable class of natural products with significant therapeutic potential. Their diverse pharmacological activities, coupled with their relatively low toxicity, make them attractive candidates for drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research in this exciting field. Future studies should focus on the development of more potent and selective derivatives, as well as on preclinical and clinical investigations to translate the promising in vitro and in vivo findings into novel therapies for a range of human diseases. The continued exploration of the structure-activity relationships of matairesinol derivatives will be crucial for optimizing their therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. research.abo.fi [research.abo.fi]

- 8. researchgate.net [researchgate.net]

- 9. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of (+)-Matairesinol in Mammals: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract